molecular formula C18H18N2O3 B3030827 Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate CAS No. 96428-50-1

Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate

Cat. No. B3030827
CAS RN: 96428-50-1
M. Wt: 310.3
InChI Key: RLYGWMBGMXQDQC-UHFFFAOYSA-N
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Patent
US08778964B2

Procedure details

253 ml of 2N aqueous sodium hydroxide solution were added to a solution of 15.7 g (50.59 mmol) of ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate in 253 ml of dioxane, and the mixture was stirred at room temperature for 14 hours. 101 ml of 6N hydrochloric acid were then added to the mixture. The solid formed was filtered off, washed with water and with methyl tert-butyl ether and then dried in a vacuum drying cabinet at 40° C. overnight. This gave 15.49 g (108% of theory) of 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid as a colourless solid. The yield was more than 100% owing to water of crystallization (1H NMR).
Quantity
253 mL
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
253 mL
Type
solvent
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([O:10][C:11]1[C:12]2[N:13]([C:17]([C:21]([O:23]CC)=[O:22])=[C:18]([CH3:20])[N:19]=2)[CH:14]=[CH:15][CH:16]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl>O1CCOCC1>[CH2:3]([O:10][C:11]1[C:12]2[N:13]([C:17]([C:21]([OH:23])=[O:22])=[C:18]([CH3:20])[N:19]=2)[CH:14]=[CH:15][CH:16]=1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
253 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C(=C(N2)C)C(=O)OCC
Name
Quantity
253 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
101 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water and with methyl tert-butyl ether
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying cabinet at 40° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The yield was more than 100% owing to water of crystallization (1H NMR)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C(=C(N2)C)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.